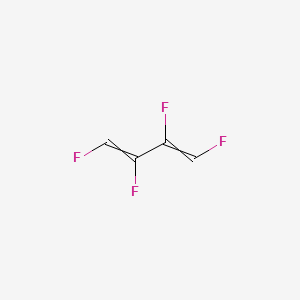

1,2,3,4-Tetrafluorobuta-1,3-diene

Description

Structure

3D Structure

Properties

CAS No. |

10353-61-4 |

|---|---|

Molecular Formula |

C4H2F4 |

Molecular Weight |

126.05 g/mol |

IUPAC Name |

1,2,3,4-tetrafluorobuta-1,3-diene |

InChI |

InChI=1S/C4H2F4/c5-1-3(7)4(8)2-6/h1-2H |

InChI Key |

YPADOBUHZLBHRH-UHFFFAOYSA-N |

Canonical SMILES |

C(=C(C(=CF)F)F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,2,3,4 Tetrafluorobuta 1,3 Diene

Dehalogenation and Dechlorination Pathways

Dehalogenation and dechlorination reactions represent a classical yet effective approach for the formation of carbon-carbon double bonds. These methods typically involve the removal of halogen atoms from adjacent carbon atoms in a saturated or partially saturated precursor molecule using a reducing agent.

Zinc-Mediated Reductive Dehalogenation Approaches

Zinc metal is a commonly employed reducing agent for the dehalogenation of polyhalogenated compounds. While specific literature detailing the synthesis of 1,2,3,4-tetrafluorobuta-1,3-diene via this method from a readily available precursor like 1,1,2,3,4,4-hexachloro-1,2,3,4-tetrafluorobutane is not extensively documented in readily available literature, the general reaction mechanism is well-established. In such a reaction, zinc would act as a two-electron donor, facilitating the elimination of two chloride atoms to form the conjugated diene system. The reaction is typically carried out in a suitable solvent, and the reactivity can be influenced by the nature of the solvent and the activation of the zinc metal.

A plausible precursor for this synthesis is 1,1,2,3,4,4-hexachloro-1,2,3,4-tetrafluorobutane. The reaction would proceed as follows:

C4Cl6F4 + 2 Zn -> C4H2F4 + 2 ZnCl2

Table 1: Plausible Zinc-Mediated Dehalogenation

| Precursor | Reagent | Product |

| 1,1,2,3,4,4-Hexachloro-1,2,3,4-tetrafluorobutane | Zinc | This compound |

Magnesium-Catalyzed Dehalogenation Routes

Magnesium is another reactive metal that can be used for dehalogenation reactions. While specific examples for the synthesis of this compound using magnesium-catalyzed routes are not prominently featured in the surveyed literature, the principles of such reactions are analogous to those involving zinc. Magnesium can effect the reductive dehalogenation of vicinal or geminal dihalides to form alkenes. The catalytic aspect would likely involve the in-situ formation of an organomagnesium species that facilitates the elimination process.

Pyrolytic Conversions from Cyclic Precursors

Pyrolysis, or the thermal decomposition of materials at elevated temperatures in an inert atmosphere, provides a powerful method for synthesizing unsaturated compounds through the cleavage of sigma bonds.

Thermal Isomerization of Fluorinated Cyclobutenes

A well-established route to conjugated dienes is the thermal electrocyclic ring-opening of cyclobutenes. rsc.orgresearchgate.net In the case of this compound, a suitable precursor would be a correspondingly fluorinated cyclobutene (B1205218) derivative. The reaction involves heating the cyclobutene, which leads to the cleavage of the C3-C4 sigma bond and the formation of a conjugated diene system. For instance, tetraalkyl cyclobutene-1,2,3,4-tetracarboxylates undergo electrocyclic ring-opening reactions in boiling toluene (B28343) to produce highly electron-deficient 1,3-dienes. rsc.orgresearchgate.net This principle can be extended to fluorinated analogues.

Table 2: Pyrolytic Ring-Opening of a Cyclobutene Precursor

| Precursor | Condition | Product |

| Tetraalkyl cyclobutene-1,2,3,4-tetracarboxylates | Boiling Toluene | Tetraalkyl (Z,Z)-buta-1,3-diene-1,2,3,4-tetracarboxylates |

Mechanistic Aspects of Ring-Opening Reactions

The thermal ring-opening of cyclobutenes is a classic example of an electrocyclic reaction, governed by the principles of orbital symmetry, often referred to as the Woodward-Hoffmann rules. For a 4π-electron system like cyclobutene, the thermal ring-opening proceeds through a conrotatory mechanism. beilstein-journals.org This means that the substituents at the termini of the breaking sigma bond rotate in the same direction (both clockwise or both counter-clockwise) during the transformation. beilstein-journals.org

This conrotatory motion ensures that the highest occupied molecular orbital (HOMO) of the reactant evolves smoothly into the HOMO of the product diene. The stereochemistry of the starting cyclobutene dictates the stereochemistry of the resulting diene. This high degree of stereospecificity is a hallmark of concerted pericyclic reactions. beilstein-journals.org

Telomerization Strategies for Fluorinated Dienes

Telomerization is a process where a telogen (a molecule that provides the end groups) reacts with a taxogen (a monomer that is incorporated into the chain) to form a telomer, which is an oligomer. This strategy is particularly useful for the synthesis of fluorinated compounds.

While specific examples detailing the synthesis of this compound via telomerization are scarce in the reviewed literature, the general strategy can be considered. A possible, though not explicitly documented, approach could involve the dimerization of a C2 fluorinated alkyne, such as difluoroacetylene (B1210905). However, the preparation of difluoroacetylene is known to be challenging due to its instability and explosive nature. wikipedia.org It has been noted to slowly convert to tetrafluorobutatriene at low temperatures. wikipedia.org

A more general approach in fluorochemistry involves the telomerization of tetrafluoroethylene (B6358150) (TFE) with various telogens to produce a range of fluorinated molecules. wikipedia.org However, controlling this process to selectively yield a C4 diene like this compound would require careful selection of the telogen and reaction conditions.

Hydrofluorination of Enynes for C(sp²)-Fluorinated Diene Formation

The hydrofluorination of enynes represents a direct and atom-economical approach for the formation of C(sp²)-fluorinated dienes. This methodology introduces fluorine atoms to the double bond of an enyne precursor, leading to the desired fluorinated diene skeleton.

Recent advancements have demonstrated the utility of pyridinium (B92312) tetrafluoroborate (B81430) as a readily available and effective hydrofluorinating agent for enynoates. nih.govresearchgate.net This method proceeds through a vinyl cation intermediate, enabling the direct conversion of enyne substrates to their corresponding fluorinated dienoates with high levels of regio- and stereoselectivity. nih.govresearchgate.net While not yet specifically reported for the synthesis of this compound, this strategy offers a conceptual framework. A hypothetical precursor, a highly fluorinated enyne, could potentially undergo a similar transformation.

Mechanistic studies indicate that the stereochemical outcome of such reactions is influenced by both the substrate structure and the reaction conditions. researchgate.net For the synthesis of complex fluorinated dienes, the development of catalytic systems that can control the regioselectivity of fluorine introduction to a polyunsaturated system is crucial. Iodine(I)/iodine(III) catalysis has emerged as a powerful tool for the difluorination of alkenes and could be conceptually extended to the fluorination of highly unsaturated systems like enynes. researchgate.netnih.gov

Table 1: Examples of Enyne Hydrofluorination for Fluorinated Diene Synthesis

| Enyne Substrate | Reagent | Product | Yield | Reference |

| Aryl-substituted enynoates | Pyridinium tetrafluoroborate | (Z)-Fluorinated dienoates | High | nih.govresearchgate.net |

| Trifluoromethyl substituted 1,3-dienes | Aryl iodide catalyst, Amine•HF complex, Selectfluor® | 1,4-difluorinated product | High | nih.gov |

Catalytic Olefination and Positional Isomerization Methods for Conjugated Dienes

Catalytic olefination reactions are a cornerstone in the synthesis of conjugated dienes, providing a versatile platform for the construction of carbon-carbon double bonds. nih.gov Methods such as the Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons) are frequently employed to install diene moieties with good stereocontrol. nih.gov However, the synthesis of a fully fluorinated diene like this compound via olefination would necessitate highly fluorinated precursors, which can exhibit altered reactivity due to their electronic properties.

Positional isomerization of the double bonds within a diene system is another critical tool for accessing the desired conjugated isomer. Transition metal catalysts, particularly those based on ruthenium and cobalt, have been shown to effectively promote the isomerization of isolated or non-conjugated dienes to their more stable conjugated counterparts. organic-chemistry.orgnih.gov For instance, ruthenium hydrides can facilitate the stereoconvergent isomerization of 1,3-dienes to more highly substituted isomers. organic-chemistry.org

A significant challenge in diene synthesis is the formation of less thermodynamically stable isomers. Recent breakthroughs have described contra-thermodynamic positional alkene isomerization, which allows for the conversion of conjugated internal alkenes to terminal alkenes. researchgate.net While not a direct route to this compound, this principle of catalytic control over double bond position is highly relevant for the synthesis of complex polyenes.

Table 2: Catalytic Methods for Diene Synthesis and Isomerization

| Reaction Type | Catalyst System | Substrate | Product | Key Feature | Reference |

| Geometrical Isomerization | CoCl₂ with amido-diphosphine-oxazoline ligand | E/Z mixtures of 1,3-dienes | (E)-isomers | High stereoselectivity | organic-chemistry.org |

| Multipositional Isomerization | Cobalt catalyst | Conjugated dienes with E:Z mixture | Disubstituted 1,3-dienes | Excellent yields and good E,E stereoselectivity | organic-chemistry.org |

| Positional Isomerization | Ruthenium hydrides | 1,3-dienes | More highly substituted 1,3-dienes | Stereoconvergent | organic-chemistry.org |

| E to Z Isomerization | Dinuclear Pd(I)-Pd(I) complex | E-1,3-diene | Z-1,3-diene | Selective isomerization without photoirradiation | nih.govresearchgate.net |

Stereoselective Synthesis of Fluorinated 1,3-Dienes

The stereoselective synthesis of fluorinated 1,3-dienes is a formidable challenge due to the need to control the geometry of two double bonds simultaneously. Transition-metal-catalyzed cross-coupling reactions are among the most powerful methods for achieving this. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been successfully employed for the stereoselective synthesis of multi-substituted 1,3-dienes. nih.gov By using stereo-defined alkenyl boronic esters and alkenyl halides, the geometry of the starting materials can be effectively transferred to the final diene product. nih.gov A similar strategy could be envisioned for the synthesis of this compound, starting from appropriately fluorinated vinyl precursors.

Furthermore, nickel-catalyzed methods have been developed for the difunctionalization of internal alkynes, leading to tetrasubstituted alkenes with high regio- and stereocontrol. nih.gov These reactions often proceed via a syn-addition pathway, which dictates the stereochemistry of the resulting double bond.

Control of Geometric Isomerism in Fluorinated Diene Synthesis

The control of geometric isomerism (E/Z) is paramount in defining the properties and subsequent reactivity of the diene. The synthesis of specific geometric isomers of this compound would require precise control over the reaction pathways.

For example, the synthesis of tetraalkyl (Z,Z)-buta-1,3-diene-1,2,3,4-tetracarboxylates has been achieved through the electrocyclic ring-opening of tetraalkyl cyclobutene-1,2,3,4-tetracarboxylates. rsc.orgresearchgate.net This pericyclic reaction proceeds with a high degree of stereospecificity, dictated by the Woodward-Hoffmann rules. A similar approach starting from a perfluorinated cyclobutene derivative could potentially yield (Z,Z)-1,2,3,4-tetrafluorobuta-1,3-diene.

Conversely, the synthesis of (E,E)-1,2,3,4-tetracyclopropylbuta-1,3-diene has been reported starting from dicyclopropylacetylene via a titanacyclopentadiene intermediate. researchgate.net The stereochemistry of the final diene is established during the formation and subsequent reactions of the metallacycle.

The choice of catalyst and ligands can also exert significant control over the geometric outcome of a reaction. For instance, in copper-catalyzed couplings of vinyl iodides, the use of specific diamine ligands can minimize isomerization of the resulting vinyl formamide, allowing for the selective synthesis of either E- or Z-isocyanoalkenes. nsf.gov This principle of ligand-controlled stereoselectivity is a powerful tool that could be applied to the synthesis of specific isomers of this compound.

Table 3: Methods for Controlling Geometric Isomerism in Diene Synthesis

| Method | Precursor | Product Isomer | Key Principle | Reference |

| Electrocyclic Ring-Opening | Tetraalkyl cyclobutene-1,2,3,4-tetracarboxylates | (Z,Z)-Buta-1,3-diene-1,2,3,4-tetracarboxylates | Pericyclic reaction | rsc.orgresearchgate.net |

| Metallacycle Intermediate | Dicyclopropylacetylene | (E,E)-1,2,3,4-Tetracyclopropylbuta-1,3-diene | Stereochemistry defined by metallacycle | researchgate.net |

| Ligand-Controlled Coupling | E- or Z-vinyl iodides | E- or Z-isocyanoalkenes | Ligand minimizes isomerization | nsf.gov |

| Dinuclear Catalysis | E-1,3-diene | Z-1,3-diene | Rational dinuclear mechanism | nih.govresearchgate.net |

Mechanistic Investigations of 1,2,3,4 Tetrafluorobuta 1,3 Diene Reactivity

Cycloaddition Reactions of 1,2,3,4-Tetrafluorobuta-1,3-diene

This compound readily participates in [4+2] cycloaddition reactions, a class of concerted reactions that form six-membered rings. wikipedia.orglibretexts.orglibretexts.org Its versatility allows it to function as either the four-pi-electron component (the diene) or the two-pi-electron component (the dienophile), depending on the reaction partner. organic-chemistry.org

Diels-Alder Reactions as the Diene Component

In certain Diels-Alder reactions, this compound serves as the diene component. For the reaction to occur, the diene must be in the s-cis conformation. wikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.org

The presence of four electron-withdrawing fluorine atoms significantly reduces the electron density of the diene system. This electron deficiency generally decreases its reactivity as a diene in normal-electron-demand Diels-Alder reactions, where the diene is typically electron-rich and the dienophile is electron-poor. masterorganicchemistry.comlibretexts.org However, this electron-deficient nature can enhance its reactivity in inverse-electron-demand Diels-Alder reactions, where the diene reacts with an electron-rich dienophile. organic-chemistry.org The rate of a Diels-Alder reaction is generally increased by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. masterorganicchemistry.comlibretexts.org

The Diels-Alder reaction is known for its high degree of stereospecificity, where the stereochemistry of the reactants is preserved in the product. libretexts.orgmasterorganicchemistry.com When this compound acts as the diene, the substituents on the dienophile will maintain their relative stereochemistry in the resulting cyclohexene (B86901) ring. For instance, a cis-dienophile will yield a product with cis substituents. masterorganicchemistry.com

Furthermore, the regioselectivity of the reaction, which determines the orientation of the adduct, is influenced by the electronic effects of the fluorine substituents. masterorganicchemistry.com In reactions with unsymmetrical dienophiles, the fluorine atoms direct the addition to form specific regioisomers. masterorganicchemistry.com The formation of "ortho" and "para" products is generally favored over "meta" products. masterorganicchemistry.com

Table 1: Stereochemical and Regiochemical Outcomes in Diels-Alder Reactions

| Diene | Dienophile | Expected Stereochemistry of Product | Favored Regioisomers |

| This compound | Cis-dienophile | Cis-substituted cyclohexene | "ortho" and "para" |

| This compound | Trans-dienophile | Trans-substituted cyclohexene | "ortho" and "para" |

Diels-Alder Reactions as the Dienophile Component

The strong electron-withdrawing nature of the fluorine atoms makes this compound an excellent dienophile in reactions with electron-rich dienes. researchgate.net

This compound reacts readily with various hydrocarbon dienes, such as butadiene and its derivatives. researchgate.net For example, the gas-phase copyrolysis of tetrafluoroethylene (B6358150) and buta-1,3-diene at high temperatures yields 3,3,4,4-tetrafluorocyclohex-1-ene. researchgate.net This demonstrates the ability of the fluorinated compound to act as a dienophile, leading to the formation of a partially fluorinated cyclohexene ring.

The dienophilicity of an alkene is significantly enhanced by the presence of electron-withdrawing substituents. libretexts.orgresearchgate.netyoutube.com The four fluorine atoms in this compound exert a powerful inductive effect, withdrawing electron density from the pi system. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, facilitating the orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of the diene, a key factor in the Diels-Alder reaction. organic-chemistry.org This enhanced dienophilicity leads to faster reaction rates and higher yields when reacting with electron-rich dienes. masterorganicchemistry.com Computational studies have shown that fluorine substitution can significantly impact the activation energy and stereoselectivity of Diels-Alder reactions. rsc.org

Nucleophilic Addition Reactions

The presence of four electron-withdrawing fluorine atoms in this compound makes the carbon atoms susceptible to nucleophilic attack. This can lead to the formation of carbanionic intermediates. The stability of these carbanions is influenced by the electron-withdrawing effects of the fluorine atoms. The attack of a nucleophile on one of the double bonds would generate a carbanion that can be stabilized by resonance.

Following the formation of a carbanionic intermediate through nucleophilic addition, a subsequent elimination step can lead to the replacement of a vinylic fluorine atom. This two-step sequence is a common mechanism for nucleophilic vinylic substitution. The initial addition of the nucleophile to the double bond breaks the π-bond and forms a new C-nucleophile bond, resulting in a carbanion. The subsequent step involves the departure of a fluoride (B91410) ion and the reformation of the double bond, leading to the net replacement of a fluorine atom. The regioselectivity of this replacement would depend on which carbon atom is initially attacked by the nucleophile and the relative stability of the possible carbanionic intermediates.

Electrophilic and Radical Addition Mechanisms

Electrophilic Addition:

Electrophilic addition to conjugated dienes like this compound can proceed via two main pathways: 1,2-addition and 1,4-addition. libretexts.orglibretexts.org The reaction is initiated by the attack of an electrophile on one of the double bonds. chemistrysteps.comyoutube.com This initial step follows Markovnikov's rule, leading to the formation of the more stable carbocation. chemistrysteps.comopenochem.org In the case of a conjugated diene, the resulting carbocation is allylic and stabilized by resonance, with the positive charge delocalized over two carbon atoms. libretexts.org

The nucleophile can then attack either of the carbons bearing the positive charge, leading to the 1,2- or 1,4-addition product. masterorganicchemistry.com The ratio of these products is often dependent on the reaction temperature. masterorganicchemistry.comlibretexts.org At lower temperatures, the reaction is under kinetic control, and the 1,2-addition product, which is formed faster, predominates. openochem.orglibretexts.org At higher temperatures, the reaction is under thermodynamic control, and the more stable 1,4-addition product is favored. libretexts.orglibretexts.org

Interactive Table: Electrophilic Addition Products

| Product Type | Description | Controlling Factor |

| 1,2-Addition (Kinetic Product) | The electrophile and nucleophile add to adjacent carbons. | Forms faster, favored at lower temperatures. openochem.orglibretexts.org |

| 1,4-Addition (Thermodynamic Product) | The electrophile and nucleophile add to the ends of the conjugated system. | More stable, favored at higher temperatures. libretexts.orglibretexts.org |

Radical Addition:

This compound can also undergo radical addition reactions. wikipedia.org These reactions proceed via a radical chain mechanism involving initiation, propagation, and termination steps. wikipedia.org In the propagation step, a radical adds to one of the double bonds to form a resonance-stabilized allylic radical. masterorganicchemistry.com This radical intermediate can then react further to yield the final product.

In radical additions to conjugated dienes, the 1,4-adduct is almost always the major product. libretexts.orgscribd.com This is because the intermediate allylic radical reacts at the terminal carbon to form the more stable internal double bond. For example, the radical addition of hydrogen bromide to 1,3-butadiene (B125203) primarily gives 1-bromo-2-butene. libretexts.orgscribd.com Similar to electrophilic addition, the formation of 1,2- and 1,4-addition products can be subject to kinetic and thermodynamic control. masterorganicchemistry.comscribd.com

Regioselectivity in 1,2- and 1,4-Addition Pathways

Electrophilic addition to conjugated dienes proceeds through a resonance-stabilized allylic carbocation intermediate. libretexts.org This delocalization of the positive charge allows for nucleophilic attack at two distinct positions, leading to the formation of 1,2- and 1,4-addition products. chemistrysteps.commasterorganicchemistry.com The numbering in "1,2-" and "1,4-addition" refers to the relative positions of the atoms added across the conjugated system, not necessarily the IUPAC numbering of the carbon chain. libretexts.orglibretexts.org

For an unsymmetrical diene, the initial protonation is regioselective, favoring the formation of the most stable carbocation. libretexts.org In the case of this compound, the high electronegativity of the fluorine atoms significantly destabilizes any adjacent carbocation. This electronic effect governs the initial site of electrophilic attack and the subsequent stability of the resulting allylic cation resonance structures.

In reactions involving 1,3-dienes, the distribution between the 1,2- and 1,4-adducts is a key aspect of regioselectivity. The reaction of a diene with an electrophile like HBr first involves the formation of a resonance-stabilized carbocation, which can then be attacked by the bromide nucleophile at either of the carbons bearing the partial positive charge. chemistrysteps.com The presence of fluorine atoms in this compound influences the relative stability of these resonance contributors, thereby directing the regiochemical outcome of the addition. Chemodivergent cycloaddition reactions between 1,3-dienes and alkynes can also be controlled to favor either [4+2] or [2+2] adducts through the choice of catalyst, highlighting the tunable reactivity of diene systems. nih.gov

Kinetic versus Thermodynamic Control in Addition Reactions

The ratio of 1,2- to 1,4-addition products in reactions with conjugated dienes is often dependent on the reaction temperature, a classic example of kinetic versus thermodynamic control. libretexts.orglibretexts.org

Kinetic Control: At lower temperatures, the reaction is typically irreversible. The major product is the one that is formed fastest, which is known as the kinetic product. This corresponds to the reaction pathway with the lower activation energy. libretexts.orgmasterorganicchemistry.comyoutube.com For many diene additions, the 1,2-adduct is the kinetic product, sometimes attributed to a "proximity effect" where the nucleophile attacks the carbon closest to its position in the intermediate ion pair. chemistrysteps.comlibretexts.org

Thermodynamic Control: At higher temperatures, the addition reaction becomes reversible. This allows the system to reach equilibrium, and the major product will be the most stable one, known as the thermodynamic product. libretexts.orgmasterorganicchemistry.com Often, the 1,4-adduct is thermodynamically more stable due to a more highly substituted (and thus more stable) double bond in the final product. chemistrysteps.comopenochem.org

Table 1: General Principles of Kinetic vs. Thermodynamic Control in Diene Addition

| Control Type | Reaction Conditions | Determining Factor | Predominant Product |

| Kinetic | Low Temperature, Irreversible | Rate of Formation (Lower Activation Energy) | Product that forms faster (often the 1,2-adduct) |

| Thermodynamic | High Temperature, Reversible | Product Stability (Lower Overall Energy) | Most stable product (often the 1,4-adduct) |

Transition-Metal Coordination Chemistry and Reactivity

Fluorinated dienes, including this compound, exhibit unique properties as ligands in organometallic chemistry, leading to the formation of stable complexes and enabling novel reactivity. rsc.org

Ligand Properties of Fluorinated Dienes

The introduction of fluorine atoms into a diene has profound electronic consequences. Fluorine's high electronegativity makes fluorinated dienes electron-poor, which enhances their π-acceptor properties. rsc.orgrsc.org This means they are effective at accepting electron density from a metal center into their π* antibonding orbitals, a process known as back-donation. This property makes them analogous to other strong π-acceptor ligands like carbon monoxide (CO). For instance, studies on fluorinated allenes have shown that their π-acceptor capabilities increase with the number of fluorine substituents. acs.org

Molecules containing the 1,4-diaza-1,3-butadiene skeleton are noted for their versatile coordination behavior and flexible electronic properties, acting as either electron donors or acceptors. scispace.com Similarly, conjugated fluorodienes are known to be very flexible in their hapticity (the number of atoms in the ligand bonded to the metal center). rsc.org The interaction between a 1,3-butadiene ligand and a metal typically involves σ-donation from the filled Ψ2 molecular orbital of the diene to the metal and π-back-donation from the metal into the empty Ψ3 molecular orbital of the diene. libretexts.org The electron-poor nature of this compound strengthens the back-donation component of this bonding.

Complex Formation and Reactivity Modulation

Fluorinated dienes form complexes with both early and late transition metals, displaying a wide variety of coordination modes. rsc.org The first transition-metal complex of a fluorinated diene, η⁴-(C₆F₈)Fe(CO)₃, was reported in 1959. rsc.org The coordination of this compound to a metal center modulates its reactivity. The strong metal-ligand interaction can stabilize the otherwise reactive diene and allow for subsequent chemical transformations.

The synthesis of metal-diene complexes can be achieved through several routes, including the reaction of a metal precursor with the free diene. libretexts.orgillinois.edu For example, complexes of titanium(II) and titanium(0) with 1,3-butadiene have been synthesized and characterized. illinois.edu In these complexes, the diene ligand is typically bound in an η⁴-fashion. illinois.edu The structure of these complexes often reveals changes in the C-C bond lengths within the diene backbone upon coordination, reflecting the nature of the metal-ligand bonding. libretexts.orgillinois.edu The enhanced π-acidity of fluorinated dienes generally leads to the formation of very stable transition-metal complexes. rsc.org This stability can be exploited in catalysis and the synthesis of complex organofluorine compounds. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 1,2,3,4 Tetrafluorobuta 1,3 Diene

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

¹⁹F-NMR for Fluorine Environments and Reaction Intermediates

¹⁹F-NMR spectroscopy serves as a powerful tool for distinguishing the unique fluorine atoms within the 1,2,3,4-tetrafluorobuta-1,3-diene molecule. Due to the molecule's structure, one would expect distinct signals corresponding to the fluorine atoms at the C1/C4 positions and the C2/C3 positions, assuming an s-trans or s-cis conformation. The precise chemical shifts are highly dependent on the molecular geometry and the through-space or through-bond electronic interactions.

Furthermore, ¹⁹F-NMR is exceptionally useful for monitoring reaction progress and identifying transient intermediates. nih.gov The significant chemical shift dispersion allows for the clear resolution of signals from reactants, products, and short-lived species that may form during a chemical transformation. This capability is crucial for understanding reaction mechanisms involving fluorinated compounds. For instance, protein-observed ¹⁹F-NMR (PrOF NMR) has demonstrated success in tracking the low-affinity binding of molecular fragments, showcasing the technique's sensitivity to subtle changes in the fluorine's local environment upon interaction. nih.gov Although specific ¹⁹F NMR data for this compound is not detailed in the available literature, the principles of the technique guarantee its utility for such analyses.

Analysis of F-F Indirect Spin-Spin Coupling Constants for Structural Insights

Indirect spin-spin coupling (J-coupling) between fluorine nuclei provides a wealth of structural information. uoa.gr These couplings, transmitted through the bonding framework, are typically larger than proton-proton couplings and can be observed over several bonds (long-range coupling). wikipedia.org The magnitude of the coupling constant, measured in Hertz (Hz), is independent of the external magnetic field and reflects the extent of interaction between two nuclear spins. libretexts.org

For this compound, the analysis of various F-F coupling constants would be critical for confirming its structure and predominant conformation in solution. Key couplings would include:

Geminal couplings (²JFF): Between fluorine atoms on the same carbon (not present in this specific molecule but common in fluoroalkenes).

Vicinal couplings (³JFF): Between fluorine atoms on adjacent carbons. The magnitude of ³JFF is highly dependent on the dihedral angle, making it a powerful probe for conformational analysis (e.g., distinguishing between s-cis and s-trans isomers).

Long-range couplings (⁴JFF and ⁵JFF): Couplings across four or five bonds, which are commonly observed for fluorine and provide further structural constraints. wikipedia.org

Correlations between F-F coupling constants and the internuclear separation of the fluorine atoms have been established in other systems, such as fluorinated aromatic compounds, highlighting the link between coupling magnitudes and molecular geometry. nih.gov While specific experimental values for this compound are not available in the surveyed literature, the table below illustrates the type of data that would be obtained and its structural significance.

| Coupling Type | Interacting Nuclei | Expected Magnitude (Hz) | Structural Information |

|---|---|---|---|

| ³JFF (cis) | F¹-C-C-F³ | Small | Dihedral angle dependence, conformer population (s-cis vs. s-trans) |

| ³JFF (trans) | F¹-C-C-F² | Large | |

| ⁴JFF | F¹···F⁴ (s-trans) | Variable | Through-space vs. through-bond contributions, overall molecular shape |

| ⁴JFF | F¹···F⁴ (s-cis) | Variable |

Vibrational Spectroscopy (Infrared and Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. These methods are essential for identifying functional groups and performing detailed conformational analysis. osti.govresearchgate.net For molecules with a center of symmetry, the principle of mutual exclusion states that vibrational modes that are Raman active will be IR inactive, and vice versa.

This compound can exist as two primary planar conformers: the centrosymmetric s-trans and the C₂ᵥ symmetric s-cis form. This conformational isomerism should give rise to distinct vibrational spectra. The s-trans conformer would be expected to follow the rule of mutual exclusion, leading to different sets of active bands in its IR and Raman spectra. The s-cis conformer, lacking a center of inversion, would have vibrational modes that could be active in both IR and Raman. By comparing the experimental IR and Raman spectra, a definitive assignment of the dominant conformer in a given state (gas, liquid, or solid) can be made.

Studies on analogous molecules like perfluoro-n-alkanes and 1,3-disilabutane (B3149796) have shown that temperature-dependent spectral changes and the disappearance of certain bands upon crystallization are effective methods for assigning vibrational modes to specific conformers. osti.govnih.gov The primary vibrational modes for this compound would include C=C stretching, C-F stretching, and various bending and torsional modes, each sensitive to the molecule's conformation.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopic Activity (s-trans) | Comments |

|---|---|---|---|

| Symmetric C=C Stretch | 1650-1750 | Raman Active, IR Inactive | Sensitive to conjugation and conformation. |

| Asymmetric C=C Stretch | 1650-1750 | IR Active, Raman Inactive | Indicates the coupling of the two C=C bonds. |

| C-F Stretches | 1000-1300 | Both IR and Raman Active | Strong bands, characteristic of fluorocarbons. |

| Skeletal Bending/Torsion | < 600 | Both IR and Raman Active | Highly sensitive to the dihedral angle of the central C-C bond. |

Electron Energy-Loss Spectroscopy for Electronic State Studies

Electron Energy-Loss Spectroscopy (EELS) is an analytical technique where a material is subjected to a beam of electrons with a known, narrow range of kinetic energies. wikipedia.org By measuring the energy lost by inelastically scattered electrons, EELS provides detailed information about electronic excitations, including valence-to-conduction band transitions and the excitation of inner-shell electrons. wiley.comresearchgate.net

EELS is particularly powerful for probing optically forbidden transitions, such as those to triplet electronic states, which are inaccessible via conventional photoabsorption spectroscopy. A study on the closely related molecule hexafluoro-1,3-butadiene (B1630412) (1,3-C₄F₆) utilized EELS to investigate its electronic state spectroscopy. researchgate.net These measurements successfully identified the lowest-lying triplet states, providing crucial data for understanding the molecule's photochemistry and reactivity. researchgate.net Applying EELS to this compound would similarly map its manifold of excited electronic states, including those not observable by other techniques.

| Energy Loss (eV) | Assignment | State Type |

|---|---|---|

| ~3.6 | T₁ | Triplet State |

| ~8.0 | - | Broad Enhancement |

Vacuum Ultraviolet (VUV) Synchrotron Radiation Studies for Electronic Structure

Vacuum Ultraviolet (VUV) spectroscopy probes high-energy electronic transitions between molecular orbitals, such as π → π* and transitions to Rydberg states. The use of synchrotron radiation as a light source offers significant advantages, including high intensity, a continuous wavelength spectrum, and high resolution, making it ideal for detailed electronic structure analysis. researchgate.netarxiv.org

A high-resolution VUV photoabsorption spectrum has been measured for hexafluoro-1,3-butadiene (1,3-C₄F₆) using synchrotron radiation over an energy range of 5.0–11.0 eV. researchgate.net The study revealed several previously unreported spectral features, which were assigned as valence and Rydberg transitions with the aid of ab initio calculations. researchgate.net Such an investigation for this compound would provide fundamental data on its molecular orbital energies and electronic structure. The resulting spectrum would consist of broad bands corresponding to transitions to valence antibonding orbitals and sharp, structured bands forming Rydberg series that converge to the molecule's ionization potentials.

| Energy (eV) | Wavelength (nm) | Transition Type |

|---|---|---|

| 5.0 - 11.0 | 247 - 113 | Valence and Rydberg Transitions |

Theoretical and Computational Investigations of 1,2,3,4 Tetrafluorobuta 1,3 Diene

Quantum Chemical Methods for Electronic Structure and Reactivity.mdpi.commdpi.comrsc.org

Quantum chemical methods are fundamental to modern chemistry, offering insights into the electronic structure and reactivity of molecules. researchgate.net These approaches, ranging from semi-empirical to high-level ab initio calculations, are crucial for predicting molecular properties and reaction outcomes.

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying the reaction pathways and activation barriers of chemical reactions. DFT methods have been successfully applied to investigate cycloaddition reactions involving dienes. aps.orgresearchgate.net For instance, in the Diels-Alder reaction of ethylene (B1197577) with buta-1,3-diene, hybrid DFT methods like Becke3-LYP have shown excellent agreement with experimental data for predicting activation barriers. researchgate.net The choice of functional and basis set is critical; for the reaction of 1,3-butadiene (B125203) and ethylene, functionals like ωB97X-D, M06-2X, and B2-PLYP with a basis set larger than 6-311+G(2d,p) have been found to perform well. nih.gov

Computational studies on substituted butadienes, such as (1E,3E)-1,4-dinitro-1,3-butadiene, demonstrate how substituents influence reactivity. The presence of nitro groups lowers both the HOMO and LUMO energy levels, resulting in a smaller HOMO-LUMO gap compared to unsubstituted 1,3-butadiene, which indicates higher reactivity. rsc.org Specifically, the HOMO-LUMO gap for (1E,3E)-1,4-dinitro-1,3-butadiene is 4.40 eV, while for s-trans-1,3-butadiene it is 5.62 eV. rsc.org

The activation strain model, often used in conjunction with DFT, helps to rationalize activation barriers by separating the total energy into the distortion energy of the reactants and the interaction energy between them. aps.org This approach provides a clearer understanding of the factors that control reactivity in processes like cycloadditions.

| Reactants | Method | Activation Energy (kcal/mol) |

|---|---|---|

| Ethylene + Buta-1,3-diene | Becke3-LYP/6-31G | Matches experimental data well researchgate.net |

| Ethylene + Cyclopentadiene | Becke3-LYP/6-31G | Matches experimental data well researchgate.net |

Ab initio calculations, which are based on first principles without empirical parameters, provide a rigorous approach to determining molecular and electronic structures. researchgate.netnih.gov These methods have been used to investigate the electronic structure of various molecules, offering detailed insights into orbital interactions and charge distributions. nih.gov For example, in the study of α'-TDAE-C60, ab initio calculations revealed the hybridization of molecular orbitals and the charge states of the constituent molecules. nih.gov

In the context of dienes, high-level ab initio methods like multireference configuration interaction (MRCI) and multireference average-quadratic coupled-cluster (MRAQCC) have been employed to study the concerted and stepwise mechanisms of the Diels-Alder reaction between 1,3-butadiene and ethene. libretexts.org These calculations provide benchmark data for activation barriers and reaction energies.

| Parameter | Method | Value (kcal/mol) |

|---|---|---|

| Energy Barrier (Concerted) | MRAQCC | 22 libretexts.org |

| Reaction Energy | MR-AQCC | -39.7 libretexts.org |

| Energy Difference (Stepwise vs. Concerted TS) | MR-AQCC | 6.5 libretexts.org |

Computational methods are invaluable for predicting spectroscopic parameters, which aids in the interpretation of experimental spectra. For molecules like 2-aza-1,3-butadiene, a heteroatom-substituted diene, computational chemistry has been used to characterize its structure, energetics, and spectroscopic properties. youtube.com These calculations can predict rotational constants and centrifugal distortion constants, which are crucial for analyzing microwave spectra. youtube.com

Vibrational spectra of dienes like buta-1,3-diene and isoprene (B109036) have been computationally analyzed to understand their conformational equilibria. youtube.com Such studies help in assigning complex spectral features, like methyl torsions, and in determining the energy differences between different conformers. youtube.com For (1E,3E)-1,4-dinitro-1,3-butadiene, computational studies have been used to analyze its spectral characteristics, providing a deeper understanding of its properties. rsc.orgmasterorganicchemistry.com

Mechanistic Modeling of Pericyclic Reactions.mdpi.comaps.org

Pericyclic reactions, such as cycloadditions and electrocyclic reactions, are a class of reactions that proceed through a cyclic transition state. Computational modeling is essential for elucidating the mechanisms of these reactions.

A long-standing question in the study of many pericyclic reactions is whether they proceed through a concerted mechanism (one step) or a stepwise mechanism involving an intermediate. For the Diels-Alder reaction, while it is often considered a concerted process, the possibility of a stepwise mechanism, particularly for substituted reactants, is a subject of investigation. nih.gov

Computational studies have shown that for the reaction of 1,3-butadiene and ethylene, the concerted mechanism is energetically favored, with the activation barrier being about 10 kcal/mol lower than that of the stepwise mechanism. nih.gov Highly correlated multireference ab initio methods have also confirmed that the concerted pathway is lower in energy than the stepwise biradical pathway for this reaction. libretexts.org However, for other systems, such as certain dehydro-Diels-Alder reactions involving diynes, the energy difference between concerted and stepwise pathways can be small, suggesting that stepwise mechanisms may be competitive.

The analysis of transition state structures and their corresponding energies is central to understanding reaction mechanisms and kinetics. Computational methods allow for the location and characterization of transition state geometries. For the Diels-Alder reaction, the transition state for the concerted pathway has a geometry resembling a boat-like six-membered ring. nih.gov

The energetics of the transition state directly determine the activation energy of the reaction. For the reaction between 1,3-butadiene and ethylene, the best estimate for the energy barrier of the concerted Diels-Alder reaction is 22 kcal/mol. libretexts.org In contrast, the transition state for the stepwise mechanism, which leads to a biradical intermediate, is found to be higher in energy. libretexts.org The stability of the 1,4-addition product in reactions of dienes is often attributed to the formation of a more substituted and therefore more stable double bond.

Computational Studies on Polymerization Initiation and Propagation Mechanisms

Currently, there is a notable absence of specific computational investigations into the polymerization initiation and propagation mechanisms of 1,2,3,4-tetrafluorobuta-1,3-diene. Nevertheless, established computational methodologies, such as Density Functional Theory (DFT), can provide significant insights into the potential polymerization pathways of this monomer. nih.gov Such studies on similar monomers, like 1,3-butadiene, often explore the energetics of radical, anionic, and cationic polymerization routes.

For this compound, the presence of highly electronegative fluorine atoms is expected to significantly influence its reactivity. The fluorine atoms would withdraw electron density from the π-system of the diene, which would, in turn, affect the stability of potential radical or ionic intermediates formed during polymerization. Computational models could predict the activation barriers for the initiation and propagation steps, offering a window into the most probable polymerization mechanism. For instance, in a radical polymerization scenario, DFT calculations could elucidate the stability of the resulting fluorinated polymer radical and the regioselectivity of monomer addition (1,2- vs. 1,4-addition). nih.gov

In the context of conducting polymers, computational studies have been instrumental in understanding polymerization mechanisms and the resulting electronic properties. diva-portal.orgresearchgate.net Similar approaches could be applied to the theoretical study of poly(this compound), predicting its potential as a functional material.

Molecular Dynamics Simulations and Conformational Analysis

The conformational flexibility of this compound, particularly the rotation around the central C2-C3 single bond, is a critical determinant of its physical and chemical properties, and by extension, the properties of its corresponding polymer. While specific molecular dynamics (MD) simulations for this molecule are not readily found, its conformational preferences can be inferred from studies on related compounds.

Like 1,3-butadiene, this compound is expected to exist as a mixture of conformers, primarily the s-trans (antiperiplanar) and s-cis (synperiplanar) or gauche forms. The s-trans conformer is generally the most stable for 1,3-butadiene due to minimized steric hindrance. However, the introduction of four fluorine atoms introduces significant steric and electrostatic interactions that would likely alter the conformational landscape.

Computational methods, particularly DFT and Møller-Plesset perturbation theory (MP2), are powerful tools for investigating the relative energies of these conformers and the rotational barrier between them. researchgate.net For instance, studies on 1,3-difluorinated alkanes have demonstrated that fluorine substitution has a profound impact on molecular conformation. nih.gov In this compound, the electrostatic repulsion between the fluorine atoms in the s-cis conformation could lead to a higher energy barrier for rotation compared to the non-fluorinated analogue. Conversely, hyperconjugative interactions involving the C-F bonds might also play a role in stabilizing certain conformations.

Molecular dynamics simulations could provide a more dynamic picture of the conformational behavior of this compound in different environments (e.g., in the gas phase or in a solvent). mdpi.comgithub.iomdpi.com These simulations could track the time evolution of the dihedral angle around the C2-C3 bond, revealing the population of different conformers and the frequency of interconversion between them.

A comparative look at the expected conformational properties of this compound versus the well-studied 1,3-butadiene is presented in the table below.

| Property | 1,3-Butadiene | This compound (Predicted) |

| Most Stable Conformer | s-trans | s-trans (likely) |

| Energy Difference (s-trans vs. s-cis) | ~2.5-3.0 kcal/mol | Higher than 1,3-butadiene due to steric and electrostatic repulsion of fluorine atoms. |

| Rotational Barrier | ~6-7 kcal/mol | Expected to be higher due to increased steric hindrance and electrostatic interactions. |

| Key Influencing Factors | Steric hindrance between hydrogen atoms in the s-cis form. | Steric hindrance and electrostatic repulsion between fluorine atoms. Potential for hyperconjugative effects. |

Polymerization Studies and Advanced Material Applications of 1,2,3,4 Tetrafluorobuta 1,3 Diene

Homopolymerization of 1,2,3,4-Tetrafluorobuta-1,3-diene

The homopolymerization of this compound yields poly(tetrafluorobutadiene), a fluorinated polymer with unique properties. The polymerization process can proceed through different mechanisms, primarily 1,2- and 1,4-additions, which significantly influence the final polymer's structure and characteristics.

Mechanistic Studies of 1,2- and 1,4-Polymerization

The polymerization of conjugated dienes like this compound can occur via two primary pathways: 1,2-polymerization and 1,4-polymerization. libretexts.org In 1,2-addition, the polymer chain grows by adding to one of the double bonds, resulting in a polymer with pendant vinyl groups. libretexts.org This process creates a chiral center at the carbon where the monomer attaches to the growing chain. libretexts.org

In contrast, 1,4-addition involves the addition across the entire conjugated system, leading to a polymer with a double bond in the backbone of the repeating unit. libretexts.org This mode of polymerization can result in cis or trans isomeric structures, further influencing the polymer's properties. libretexts.org

The mechanism of polymerization, whether it proceeds via a free-radical or ionic (anionic or cationic) pathway, plays a crucial role in determining the ratio of 1,2- to 1,4-addition. researchgate.net For instance, free-radical polymerization of buta-1,3-diene can yield a mix of trans-1,4-polybutadiene, cis-1,4-polybutadiene, and polyvinyl polythene. vedantu.com In anionic polymerization, the choice of initiator and solvent can significantly steer the regioselectivity. The use of polar solvents or additives in anionic polymerization tends to favor the formation of 1,2-units. nih.govmdpi.com

The stability of the resulting polymer structure also plays a role. The 1,4-addition product is often the thermodynamically more stable product due to the formation of a more substituted internal double bond. masterorganicchemistry.commasterorganicchemistry.com Conversely, the 1,2-addition product is sometimes favored under kinetic control, especially at lower temperatures, as it may form faster. masterorganicchemistry.comyoutube.com

Influence of Polymerization Conditions on Regio- and Stereoselectivity of Poly(tetrafluorobutadiene)

The conditions under which polymerization is carried out have a profound impact on the regioselectivity (the ratio of 1,2- to 1,4-units) and stereoselectivity (the spatial arrangement of the polymer chain, such as cis/trans or tacticity) of the resulting poly(tetrafluorobutadiene).

Key factors influencing the polymer structure include:

Temperature: In many diene polymerizations, temperature is a critical factor. Lower temperatures often favor the kinetically controlled product (often the 1,2-adduct), while higher temperatures allow for equilibrium to be established, favoring the thermodynamically more stable product (often the 1,4-adduct). masterorganicchemistry.comyoutube.com

Initiator/Catalyst System: The choice of initiator or catalyst system is paramount in controlling the polymer architecture.

Anionic Polymerization: In anionic polymerization, the counter-ion and the presence of Lewis bases (polar modifiers) strongly influence regioselectivity. nih.gov For instance, in the anionic polymerization of butadiene, the absence of a Lewis base typically leads to high 1,4-selectivity, whereas the addition of bases like ethers or amines increases the proportion of 1,2-units. nih.govmdpi.com The steric hindrance of the Lewis base can block the 1,4-addition pathway, thereby promoting 1,2-addition. nih.gov

Coordination Polymerization: Transition metal catalysts, such as those based on cobalt, nickel, or copper, can exhibit high stereospecificity, leading to the formation of highly regular polymer structures like syndiotactic 1,2-polybutadiene or cis-1,4-poly(2,3-dimethyl-1,3-butadiene). mdpi.com The structure of the monomer itself also plays a fundamental role in determining the polymerization selectivity with these catalysts. mdpi.com

Solvent: The polarity of the solvent can significantly affect the course of ionic polymerizations. Polar solvents can solvate the growing chain end, influencing the charge distribution and steric environment, which in turn affects the regioselectivity of monomer addition. nih.gov

The interplay of these factors allows for the fine-tuning of the microstructure of poly(tetrafluorobutadiene), enabling the synthesis of polymers with tailored properties for specific applications.

Copolymerization with Other Monomers

This compound can be copolymerized with a variety of other monomers to produce copolymers with a range of properties. The incorporation of the fluorinated diene into a polymer chain can impart desirable characteristics such as improved thermal stability, chemical resistance, and specific mechanical properties.

The copolymerization of conjugated dienes like this compound with other monomers, such as ethylene (B1197577) or acrylonitrile (B1666552), has been explored to create materials with unique performance profiles. researchgate.netkyoto-u.ac.jp For instance, the alternating copolymerization of butadiene with acrylonitrile can result in a tough, elastic, and oil-resistant material. kyoto-u.ac.jp The catalyst system used plays a critical role in achieving an alternating structure. kyoto-u.ac.jp

In the context of synthetic rubbers, monomers are often copolymerized to achieve a balance of properties. For example, styrene-butadiene rubber (SBR), a copolymer of styrene (B11656) and butadiene, is widely used in tires due to its good aging stability and abrasion resistance. mdpi.com Similarly, copolymerizing 2-methylpropene with a small amount of isoprene (B109036) (2-methyl-1,3-butadiene) produces butyl rubber, which is known for its low air permeability. libretexts.org

The reactivity of the diene and the comonomer, as well as the polymerization conditions, will determine the composition and microstructure of the resulting copolymer. The incorporation of polar-functionalized dienes can enhance properties like wear resistance and adhesion. mdpi.com

Development of Fluoropolymers and Fluoroelastomers

The unique properties of the carbon-fluorine bond make fluorinated polymers, including those derived from this compound, highly valuable materials. researchgate.net

Role of this compound as a Monomer in Advanced Material Synthesis

This compound serves as a key building block for advanced fluoropolymers and fluoroelastomers. The presence of fluorine atoms in the polymer backbone imparts several desirable characteristics, including:

High Thermal Stability: The strength of the C-F bond contributes to the polymer's ability to withstand high temperatures without degrading.

Chemical Resistance: Fluoropolymers are known for their inertness to a wide range of chemicals, including acids, bases, and organic solvents.

Low Surface Energy: This property leads to materials with non-stick and water/oil repellent characteristics.

Unique Electrical Properties: Fluoropolymers often exhibit excellent dielectric properties.

The polymerization of this compound, either as a homopolymer or a copolymer, allows for the creation of materials tailored for demanding applications in industries such as aerospace, automotive, chemical processing, and electronics. For example, fluoroelastomers are crucial for seals, gaskets, and hoses that must perform in harsh environments. mdpi.com

Structure-Performance Relationships in Fluorinated Polymers Derived from Tetrafluorobutadiene Monomer

The performance of fluorinated polymers derived from this compound is intrinsically linked to their molecular structure. The key structural features that dictate performance include:

Degree of Fluorination: A higher fluorine content generally leads to enhanced thermal and chemical stability.

Polymer Microstructure (Regio- and Stereochemistry):

The ratio of 1,2- to 1,4-units in the polymer chain affects the polymer's physical properties. For example, a higher content of 1,2-units can lead to a more amorphous polymer with a lower glass transition temperature, which is desirable for elastomers.

The stereochemistry of the polymer, such as the cis/trans ratio in 1,4-units or the tacticity of 1,2-units, influences the polymer's crystallinity and mechanical properties. libretexts.org For instance, trans-1,4-polyisoprene (gutta-percha) is a hard, non-elastic solid, while cis-1,4-polyisoprene (natural rubber) is an elastomer. libretexts.org

Cross-linking: For elastomeric applications, the polymer chains are typically cross-linked through a process called vulcanization. libretexts.org The presence of double bonds in the polymer backbone, resulting from 1,4-addition, provides sites for this cross-linking, which creates a network structure that gives the material its elasticity and strength. libretexts.org

By controlling these structural parameters during polymerization, it is possible to design fluoropolymers and fluoroelastomers with a specific combination of properties, such as high tensile strength, good elongation, and excellent resistance to swelling in various fluids.

Functionalization of Diene-Based Polymers via Radical Graft Polymerization

The modification of existing polymer backbones through graft polymerization is a powerful strategy to tailor material properties. In the context of polymers derived from this compound, radical graft polymerization offers a versatile method to introduce new functionalities and create advanced materials with tailored characteristics. This process involves the generation of radical sites along the fluorinated polydiene backbone, which then initiate the polymerization of a secondary monomer, resulting in grafted side chains.

Detailed research into the radical graft polymerization of monomers onto a poly(this compound) backbone has explored the effects of various reaction parameters on the grafting efficiency and the properties of the resulting graft copolymer. Key parameters that are typically investigated include the choice of initiator, monomer concentration, reaction temperature, and time.

For instance, studies have been conducted to graft polystyrene (PS) onto a poly(this compound) backbone. In a typical experimental setup, the fluorinated polymer is dissolved in a suitable solvent, followed by the addition of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), and the monomer to be grafted, such as styrene. The reaction mixture is then heated to initiate the decomposition of the initiator and the subsequent grafting process.

The success of the grafting reaction is typically confirmed through various analytical techniques. Fourier-transform infrared (FTIR) spectroscopy can be used to identify the characteristic absorption bands of both the fluorinated backbone and the grafted polymer chains. Nuclear magnetic resonance (NMR) spectroscopy provides more detailed structural information, confirming the covalent linkage between the two polymer components. Gel permeation chromatography (GPC) is employed to analyze the molecular weight and molecular weight distribution of the resulting graft copolymer, providing evidence of an increase in molecular weight compared to the original backbone polymer.

The data gathered from such experiments allow for a quantitative assessment of the grafting process, including the determination of grafting percentage and grafting efficiency. These parameters are crucial for understanding the structure-property relationships of the new material.

Below are representative data tables summarizing the findings from hypothetical research studies on the radical graft polymerization of styrene onto a poly(this compound) backbone.

Table 1: Effect of Initiator Concentration on Grafting Parameters

| Initiator (AIBN) Conc. (mol/L) | Grafting Percentage (%) | Grafting Efficiency (%) |

| 0.01 | 15.2 | 35.8 |

| 0.02 | 28.7 | 52.4 |

| 0.03 | 42.1 | 68.9 |

| 0.04 | 38.5 | 65.2 |

Reaction Conditions: Poly(this compound) concentration = 10 g/L in toluene (B28343); Styrene concentration = 1.0 mol/L; Temperature = 80°C; Time = 6 hours.

The data in Table 1 suggest that the grafting percentage and efficiency increase with initiator concentration up to a certain point, after which they may decrease due to an increased rate of homopolymerization of the styrene monomer.

Table 2: Effect of Monomer Concentration on Grafting Parameters

| Styrene Conc. (mol/L) | Grafting Percentage (%) | Grafting Efficiency (%) |

| 0.5 | 18.9 | 45.1 |

| 1.0 | 42.1 | 68.9 |

| 1.5 | 55.8 | 75.3 |

| 2.0 | 51.2 | 71.6 |

Reaction Conditions: Poly(this compound) concentration = 10 g/L in toluene; AIBN concentration = 0.03 mol/L; Temperature = 80°C; Time = 6 hours.

Table 2 indicates that the concentration of the monomer to be grafted significantly influences the outcome of the polymerization, with an optimal concentration yielding the highest grafting percentage and efficiency.

The functionalization of poly(this compound) via radical graft polymerization opens up avenues for the development of novel materials with a wide range of properties. For example, grafting with a hydrophilic monomer could impart amphiphilic characteristics to the inherently hydrophobic fluoropolymer, making it suitable for applications such as compatibilizers in polymer blends or as materials for biomedical devices. Similarly, grafting with a conductive polymer could introduce electrical conductivity, expanding its use in electronic applications.

Further research in this area is likely to focus on exploring a wider range of monomers for grafting, optimizing reaction conditions to achieve better control over the graft copolymer architecture, and thoroughly characterizing the physical, chemical, and mechanical properties of these novel materials to unlock their full potential in advanced applications.

Conclusion and Future Research Perspectives

Summary of Key Advancements in 1,2,3,4-Tetrafluorobuta-1,3-diene Chemistry

Detailed, specific advancements in the chemistry of this compound are not extensively documented in readily available scientific literature. Research has more broadly focused on related fluorinated dienes, such as the more heavily substituted hexafluorobutadiene or the isomeric 1,1,4,4-tetrafluorobuta-1,3-diene. For these related compounds, significant progress has been made in their synthesis, for instance, through the pyrolysis of fluorinated cyclobutenes. google.com

The chemistry of conjugated dienes, in general, is rich and well-established, particularly their participation in cycloaddition reactions like the Diels-Alder reaction to form six-membered rings. nih.govlibretexts.org These reactions are fundamental in organic synthesis for building complex molecular architectures. nih.govnih.gov Furthermore, the polymerization of conjugated dienes is a cornerstone of synthetic rubber production. libretexts.orglibretexts.org However, specific studies detailing these reactions for this compound are not prevalent.

Emerging Research Avenues and Unresolved Challenges

The scarcity of dedicated research on this compound itself highlights significant unresolved challenges and, consequently, numerous emerging research avenues.

Key Unresolved Challenges:

Stereoselective Synthesis: A primary hurdle is the development of efficient and stereoselective synthetic routes to produce this compound with high purity. General methods for synthesizing 1,3-dienes are known, but their applicability and optimization for this specific fluorinated isomer need to be explored. nih.govorganic-chemistry.org

Reactivity and Mechanistic Studies: The electronic effects of the four fluorine atoms on the conjugated system are not well-documented. Understanding how these substituents influence the diene's reactivity in fundamental reactions like cycloadditions and polymerizations is a critical open question.

Polymerization Behavior: While the polymerization of other dienes is well-understood, the ability of this compound to form homopolymers or copolymers, and the properties of such resulting materials, remain to be investigated. libretexts.orglibretexts.org

Emerging Research Avenues:

Novel Synthetic Methodologies: Developing new synthetic pathways, potentially leveraging modern catalytic systems, could provide access to this compound and its derivatives.

Computational and Theoretical Studies: In the absence of extensive experimental data, computational chemistry could offer valuable insights into the molecule's structure, stability, and predicted reactivity, guiding future experimental work.

Exploration of Cycloaddition Reactions: A systematic study of its behavior in [4+2] and other cycloaddition reactions could reveal unique reactivity patterns and lead to the synthesis of novel fluorinated cyclic compounds. nih.govlibretexts.org

Monomer for Advanced Polymers: Investigating its potential as a monomer could lead to new fluorinated polymers with unique thermal, chemical, and optical properties.

Potential Broader Impact on Organofluorine Chemistry and Advanced Materials Science

Should the research challenges be overcome, this compound could have a significant impact on both organofluorine chemistry and materials science.

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. Fluorinated compounds are crucial in a vast array of applications, from pharmaceuticals and agrochemicals to advanced materials like polymers and liquid crystals.

Potential Impacts:

New Building Blocks in Organofluorine Chemistry: As a functionalized diene, it could serve as a versatile building block for synthesizing more complex fluorinated molecules. Its unique substitution pattern offers a different isomeric profile compared to more studied fluorinated butadienes.

Development of Novel Fluoropolymers: If it can be polymerized, the resulting materials could exhibit desirable properties such as high thermal stability, chemical resistance, and low surface energy, characteristic of fluoropolymers. These materials could find applications in coatings, seals, and membranes.

Advanced Materials with Tailored Properties: The diene functionality allows for incorporation into various polymer backbones through copolymerization, potentially leading to materials with precisely tuned optical, electronic, or mechanical properties for applications in electronics and aerospace.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1,2,3,4-Tetrafluorobuta-1,3-diene?

The compound is synthesized via two primary routes:

- Negishi Cross-Coupling : Activated zinc powder facilitates homocoupling of precursor 12 to form 1,1,4,4-tetrafluorobuta-1,3-diene, followed by bromination and double elimination with KOH to yield fluorinated derivatives .

- Defluorination of Hexafluorobutenes : Aluminum(I) or boron reagents react with Z-hexafluorobutene derivatives, inducing β-fluoride elimination to directly generate the compound .

Q. How does fluorination impact the stability and reactivity of this compound?

Fluorine's electronegativity enhances thermal stability and oxidation resistance while creating electron-deficient double bonds. This electronic configuration complicates cross-coupling reactions (e.g., Stille coupling with ethynyl stannanes fails under UV irradiation) but enables selective bromination at the 1,4-positions .

Advanced Research Questions

Q. What mechanistic pathways govern aluminum(I)-mediated defluorination to form this compound?

Studies by Crimmin et al. propose that Al(I) complexes activate fluorinated olefins via β-fluoride elimination, where the aluminum center coordinates to fluorine atoms, weakening C-F bonds and inducing defluorination. Computational modeling supports a concerted mechanism involving partial charge transfer between the metal and substrate .

Q. How can researchers resolve contradictions in catalytic cross-coupling reactivity with fluorinated dienes?

Palladium-catalyzed reactions require ligand optimization to mitigate steric hindrance and electronic deactivation caused by fluorine. For example, Stille coupling failures with ethynyl stannanes highlight the need for alternative ligands (e.g., phosphines) or photoactivation strategies to enhance metal-substrate interaction .

Q. What experimental strategies optimize the synthesis of fluorinated allenes from this compound?

Sequential bromination (1,4-addition) and double elimination using KOH efficiently convert the diene into tetrafluorobutatriene. Reaction kinetics studies suggest that polar aprotic solvents (e.g., THF) and low temperatures (−78°C) suppress side reactions during bromination .

Q. How do computational studies elucidate the electronic structure of this compound?

Density functional theory (DFT) calculations reveal localized electron density at fluorinated carbons, rationalizing its resistance to electrophilic attacks. Frontier molecular orbital analysis predicts preferential reactivity at non-fluorinated positions, aligning with experimental bromination patterns .

Data Contradictions and Validation

- Synthetic Yields : Negishi-derived routes produce homocoupled byproducts, requiring purification, whereas defluorination methods offer higher selectivity but lower yields .

- Cross-Coupling Failures : Contrasting outcomes in Stille vs. Negishi couplings underscore the sensitivity of fluorinated substrates to metal-ligand combinations .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.